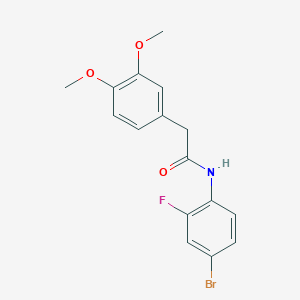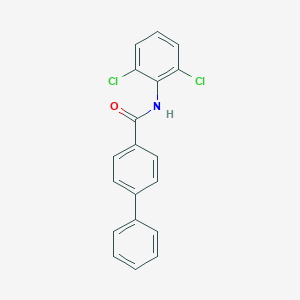
N-(2,6-dichlorophenyl)-4-biphenylcarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-dichlorophenyl)-4-biphenylcarboxamide, also known as DCPB, is a chemical compound that has been used in various scientific research applications. It is a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation and inflammation.
科学研究应用
N-(2,6-dichlorophenyl)-4-biphenylcarboxamide has been used in various scientific research applications such as pain management, inflammation, and cancer. It has been shown to be a potent and selective TRPV1 antagonist, which makes it a potential candidate for the treatment of pain and inflammation. TRPV1 is a non-selective cation channel that is activated by heat, capsaicin, and acidic pH. It is involved in the transmission of pain signals from the periphery to the central nervous system. N-(2,6-dichlorophenyl)-4-biphenylcarboxamide has been shown to inhibit the activation of TRPV1 by these stimuli, thereby reducing pain and inflammation.
N-(2,6-dichlorophenyl)-4-biphenylcarboxamide has also been shown to have anti-cancer properties. TRPV1 is overexpressed in various types of cancer cells, and its activation promotes cancer cell proliferation and survival. N-(2,6-dichlorophenyl)-4-biphenylcarboxamide has been shown to inhibit the proliferation and survival of cancer cells by blocking the activation of TRPV1.
作用机制
N-(2,6-dichlorophenyl)-4-biphenylcarboxamide acts as a competitive antagonist of TRPV1. It binds to the channel at the same site as capsaicin and other TRPV1 agonists, thereby preventing their binding and activation of the channel. This results in the inhibition of calcium influx into the cell, which is necessary for the transmission of pain signals and the survival of cancer cells.
Biochemical and Physiological Effects:
N-(2,6-dichlorophenyl)-4-biphenylcarboxamide has been shown to have potent analgesic and anti-inflammatory effects in various animal models of pain and inflammation. It has also been shown to inhibit the growth and survival of cancer cells in vitro and in vivo. However, N-(2,6-dichlorophenyl)-4-biphenylcarboxamide has also been shown to have some off-target effects, such as inhibition of the P-glycoprotein (P-gp) transporter and the cytochrome P450 (CYP) enzyme system, which may affect its pharmacokinetics and toxicity.
实验室实验的优点和局限性
N-(2,6-dichlorophenyl)-4-biphenylcarboxamide is a potent and selective TRPV1 antagonist, which makes it a valuable tool for studying the role of TRPV1 in pain, inflammation, and cancer. It has been shown to be effective in various animal models of pain and inflammation, and it has also been shown to have anti-cancer properties. However, N-(2,6-dichlorophenyl)-4-biphenylcarboxamide has some limitations for lab experiments, such as its off-target effects on the P-gp transporter and the CYP enzyme system, which may affect its pharmacokinetics and toxicity. Therefore, caution should be taken when interpreting the results of experiments using N-(2,6-dichlorophenyl)-4-biphenylcarboxamide.
未来方向
There are several future directions for the research on N-(2,6-dichlorophenyl)-4-biphenylcarboxamide. One direction is to further investigate its pharmacokinetics and toxicity in animal models and humans. This will help to determine its safety and efficacy as a potential therapeutic agent for pain, inflammation, and cancer. Another direction is to develop more potent and selective TRPV1 antagonists based on the structure of N-(2,6-dichlorophenyl)-4-biphenylcarboxamide. This may lead to the discovery of novel therapeutic agents for various diseases. Finally, the role of TRPV1 in other physiological and pathological processes should be further investigated, as it may have implications for the treatment of other diseases.
合成方法
The synthesis of N-(2,6-dichlorophenyl)-4-biphenylcarboxamide involves the reaction of 2,6-dichloroaniline with 4-biphenylcarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure N-(2,6-dichlorophenyl)-4-biphenylcarboxamide.
属性
分子式 |
C19H13Cl2NO |
|---|---|
分子量 |
342.2 g/mol |
IUPAC 名称 |
N-(2,6-dichlorophenyl)-4-phenylbenzamide |
InChI |
InChI=1S/C19H13Cl2NO/c20-16-7-4-8-17(21)18(16)22-19(23)15-11-9-14(10-12-15)13-5-2-1-3-6-13/h1-12H,(H,22,23) |
InChI 键 |
YPORVNUBXFZMNV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC=C3Cl)Cl |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC=C3Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Phenyl 2-[(3-methylbenzoyl)oxy]benzoate](/img/structure/B291187.png)
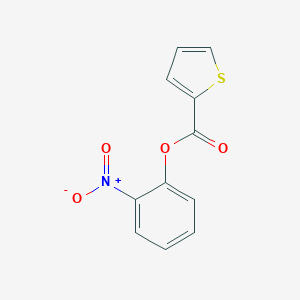

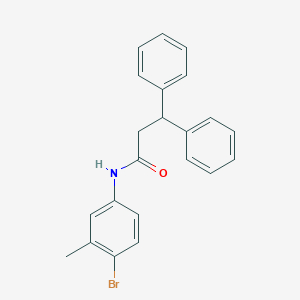
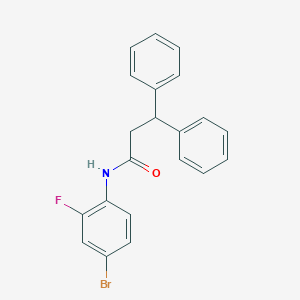

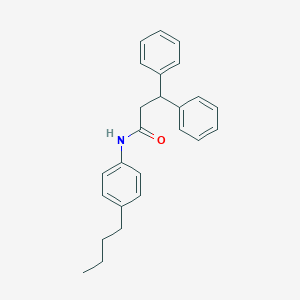
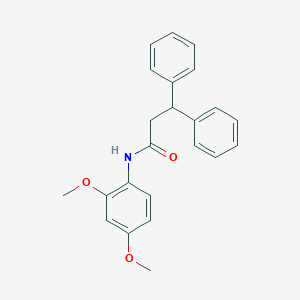


![Methyl 4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate](/img/structure/B291201.png)
![Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate](/img/structure/B291202.png)
